1-(1-Phenylethyl)imidazolidine-2,4,5-trione
Overview
Description
1-(1-Phenylethyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol . This compound is characterized by an imidazolidine ring substituted with a phenylethyl group at position 1 and oxo groups at positions 2, 4, and 5 . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(1-Phenylethyl)imidazolidine-2,4,5-trione typically involves the reaction of parabanic acid with phenylethylamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
1-(1-Phenylethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Phenylethyl)imidazolidine-2,4,5-trione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Phenylethyl)imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
1-(2-Phenylethyl)imidazolidine-2,4,5-trione: This compound has a similar structure but with a different substitution pattern, leading to distinct chemical and biological properties.
1-(1-Phenylethyl)imidazolidine-2,4,5-dione: This compound lacks one of the oxo groups, resulting in different reactivity and applications.
Properties
IUPAC Name |
1-(1-phenylethyl)imidazolidine-2,4,5-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(8-5-3-2-4-6-8)13-10(15)9(14)12-11(13)16/h2-7H,1H3,(H,12,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMSKOJBIRMXIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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